molecular formula C15H16O2 B585337 Bisphenol A-13C2 CAS No. 263261-64-9

Bisphenol A-13C2

Cat. No. B585337
M. Wt: 230.276
InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N
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Patent
US04766255

Procedure details

Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl[Si](C)(C)C.[CH2:17](S)[CH2:18][CH2:19]C.Cl[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:18]([C:23]2[CH:28]=[CH:27][C:26]([OH:3])=[CH:25][CH:24]=2)([CH3:19])[CH3:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 250-millimiter 3-necked round-bottomed flask was charged
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product resulting
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with chlorobenzene
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from methanol and water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04766255

Procedure details

Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl[Si](C)(C)C.[CH2:17](S)[CH2:18][CH2:19]C.Cl[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:18]([C:23]2[CH:28]=[CH:27][C:26]([OH:3])=[CH:25][CH:24]=2)([CH3:19])[CH3:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 250-millimiter 3-necked round-bottomed flask was charged
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product resulting
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with chlorobenzene
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from methanol and water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04766255

Procedure details

Into a 250-millimiter 3-necked round-bottomed flask was charged a mixture of 11.6 grams (0.20 mole) of acetone, 75 grams (0.80 mole) of phenol, 22 grams (0.20 mole) of chlorotrimethyl silane, and 0.10 gram of butanethiol. The resulting mixture was stirred mechanically and heated at 55° C. under a nitrogen atmosphere for 3 hours. On completion of the reaction, the reaction mixture was cooled to room temperature and filtered. The solid product resulting was slurried up in chlorobenzene, filtered and washed twice with chlorobenzene. Purification by recrystallization from methanol and water afforded bisphenol A with a purity of 99.5 percent in a 83 percent yield.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].[C:5]1([OH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl[Si](C)(C)C.[CH2:17](S)[CH2:18][CH2:19]C.Cl[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[OH:11][C:5]1[CH:10]=[CH:9][C:8]([C:18]([C:23]2[CH:28]=[CH:27][C:26]([OH:3])=[CH:25][CH:24]=2)([CH3:19])[CH3:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into a 250-millimiter 3-necked round-bottomed flask was charged
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product resulting
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with chlorobenzene
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from methanol and water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.